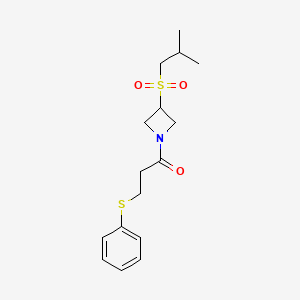

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Description

Properties

IUPAC Name |

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-13(2)12-22(19,20)15-10-17(11-15)16(18)8-9-21-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBKBRMZMDPQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenylthio Group: The phenylthio group can be attached through nucleophilic substitution reactions, often using thiophenol and a suitable leaving group on the propanone backbone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound’s unique functional groups make it a versatile intermediate in the synthesis of complex organic molecules.

Material Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one depends on its application:

Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence various biochemical pathways, depending on its target and the nature of its interactions.

Comparison with Similar Compounds

1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP)

- Structural Differences :

- Synthesis :

- Biological Activity :

- Key Distinction : The p-tolyl group in MPP may enhance hydrophobic interactions in biological systems, whereas the azetidine in the target compound could improve metabolic stability.

3-(4-(2-Morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a) and 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one (4h)

- Structural Differences: Both compounds feature a morpholinoethoxy side chain, mimicking the tertiary amine structure of Tamoxifen, which is absent in the target compound . The methoxy group in 4h introduces additional electron-donating effects .

- Biological Activity: Exhibited high cytotoxicity against MCF-7 breast cancer cells (surpassing Tamoxifen) with minimal effects on normal cells .

- Key Distinction: The morpholinoethoxy group likely enhances target selectivity and cellular uptake, whereas the isobutylsulfonyl-azetidine in the target compound may prioritize different pharmacokinetic properties.

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

- Structural Differences :

- The thiophene ring may improve lipophilicity and membrane permeability .

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

- Structural Differences: Features a 4-fluorophenoxy methyl group on the azetidine and a diphenylpropan-1-one backbone .

- The diphenyl group increases steric bulk, which may reduce solubility compared to the target compound .

Comparative Analysis of Physicochemical Properties

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound featuring a unique structure that includes an azetidine ring and sulfonyl groups. Its molecular framework suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound consists of:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle that enhances structural diversity.

- Sulfonyl Groups : Contributing to its electrophilic nature and potential reactivity.

The molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen, which are crucial for its biological interactions.

Biological Activities

Research into the biological activities of similar compounds suggests that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Compounds with sulfonamide groups often display significant antimicrobial properties due to their ability to inhibit bacterial growth.

- Anti-inflammatory Effects : The azetidine structure has been linked to anti-inflammatory activity in related compounds.

- Enzyme Inhibition : The electrophilic carbonyl group may interact with enzymes, potentially leading to inhibition or modulation of biochemical pathways.

The proposed mechanism of action involves:

- Electrophilic Interactions : The carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems.

- Sulfonamide Moiety : This group can mimic p-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria, which is a common mechanism for sulfa drugs.

Research Findings and Case Studies

Recent studies have utilized predictive models like PASS (Prediction of Activity Spectra for Substances) to estimate the biological activity spectrum of similar compounds. These models suggest that derivatives with azetidine and sulfonamide functionalities can target multiple biological pathways, including:

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anti-inflammatory | Reduction in inflammatory markers |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of sulfonamide derivatives, compounds similar to this compound were tested against various bacterial strains. The results indicated significant inhibition zones, suggesting potent antimicrobial activity.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the isobutylsulfonyl and phenylthio groups via nucleophilic substitution reactions.

Various derivatives have been synthesized to enhance specific biological activities, demonstrating the versatility of this compound class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.